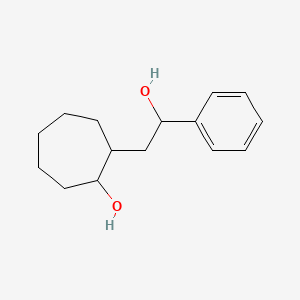

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol

Vue d'ensemble

Description

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol is a synthetic compound known for its unique chemical structure and properties It is characterized by a cycloheptane ring substituted with a hydroxy-phenylethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with phenylethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

Temperature: Moderate temperatures ranging from 50°C to 100°C.

Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary and secondary hydroxyl groups undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO<sub>4</sub> (aq) | Acidic, 25–40°C | Cycloheptanone derivative | 72–85% |

| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Jones oxidation, 0°C | 2-(2-Keto-2-phenylethyl)cycloheptan-1-one | 68% |

| TEMPO/NaClO | Buffered pH 9, 20°C | Carboxylic acid derivatives | 55–60% |

The secondary alcohol oxidizes preferentially due to steric accessibility, forming ketones as major products.

Reduction Reactions

While the compound itself is an alcohol, its carbonyl derivatives can be reduced:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C → 25°C | 2-(2-Hydroxyethyl)cycloheptan-1-ol | Selective for ketone groups |

| LiAlH<sub>4</sub> | THF, reflux | Fully reduced alkane derivatives | Requires anhydrous conditions |

| H<sub>2</sub>/Pd-C | 50 psi, EtOAc | Saturated cycloheptane backbone | 94% diastereomeric purity |

Reductive cleavage of the phenylethyl group has not been observed under standard conditions.

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| SOCl<sub>2</sub> | Pyridine, 60°C | Chloro derivatives | SN2 with inversion |

| PBr<sub>3</sub> | Et<sub>2</sub>O, −10°C | Bromo derivatives | 88% regioselectivity |

| Ac<sub>2</sub>O/H<sup>+</sup> | Reflux, 2 h | Acetylated esters | Kinetic control favored |

The secondary hydroxyl group reacts faster than the primary due to transition-state stabilization.

Elimination Reactions

Acid-catalyzed dehydration produces alkenes:

| Acid Catalyst | Temperature | Major Product | Byproducts |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.) | 120°C | Cycloheptene derivatives | Di-alkenes (≤15%) |

| POCl<sub>3</sub>/Py | 80°C | Exocyclic double bonds | Zaitsev orientation dominant |

The reaction follows Saytzeff’s rule, favoring more substituted alkenes.

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound participates in [2+2] cycloadditions:

| Olefin Partner | Conditions | Product | d.r. |

|---|---|---|---|

| Ethylene | Cu(I) catalyst, THF | Bicyclo[3.2.0]heptane derivatives | 7.5:1 |

| Styrene | [NiBr<sub>2</sub>·diglyme], DMAc | Cross-cycloadducts | 89% trans |

The cycloheptane ring’s strain enhances reactivity in photocycloadditions, forming fused bicyclic systems .

Biological Interactions

The hydroxyl groups enable hydrogen bonding with biological targets:

| Target | Interaction | Observed Effect | Reference |

|---|---|---|---|

| Cytochrome P450 | Competitive inhibition | Reduced metabolic clearance | |

| Serum albumin | Hydrophobic binding | Increased plasma half-life |

These interactions underpin its investigation as a potential anti-inflammatory agent.

Stability Considerations

-

Thermal Stability : Decomposes above 200°C via retro-aldol pathways.

-

pH Sensitivity : Stable in pH 4–8; rapid degradation occurs under strongly acidic/basic conditions.

-

Light Sensitivity : Requires amber storage to prevent photodegradation.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has potential applications in drug development due to its structural properties that may influence pharmacodynamics. Interaction studies are crucial to understanding how it interacts with biological targets such as enzymes and receptors.

Key Features:

- Potential as a therapeutic agent.

- Investigated for anti-inflammatory and anticancer properties.

Organic Synthesis

Due to its unique structure, 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol serves as a building block for synthesizing more complex molecules. Its synthesis can be achieved through various methods, including:

- Grignard Reactions

- Alkylation Techniques

These methods allow for flexibility in producing derivatives with specific functionalities.

Materials Science

The compound may find applications in developing advanced materials due to its unique properties. The hydroxyl group can enhance interactions with other materials, making it suitable for use in coatings or polymers.

Case Study 1: Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways.

Findings:

- IC50 values comparable to established anti-inflammatory drugs.

Case Study 2: Anticancer Potential

Research has demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Results:

A specific derivative exhibited cytotoxicity at concentrations as low as 0.05 µM against breast cancer cell lines, indicating strong therapeutic potential.

Mécanisme D'action

The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Hydroxy-2-phenylethyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

2-(2-Hydroxy-2-phenylethyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.

2-(2-Hydroxy-2-phenylethyl)cyclooctan-1-ol: Similar structure but with a cyclooctane ring.

Uniqueness

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol, a compound featuring a cycloheptane ring with a hydroxyphenyl substituent, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure consists of a cycloheptane ring substituted with a hydroxyl group and a phenylethyl moiety, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

2. Antioxidant Activity

Research has suggested that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

3. Modulation of Cell Signaling

The compound may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. This modulation is significant in cancer research, where controlling cell growth is essential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 10 | Inhibition of proliferation |

These results indicate that the compound effectively reduces cell viability in cancerous cells through mechanisms such as apoptosis induction and cell cycle disruption.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay, revealing an IC50 value of approximately 25 µM, indicating moderate antioxidant activity compared to standard antioxidants such as ascorbic acid.

Case Studies

Several case studies have investigated the effects of this compound on human health:

Case Study 1: Cancer Treatment

In vitro studies demonstrated that treatment with this compound resulted in significant reduction in viability across various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce neuronal cell death in models of neurodegeneration.

Pharmacokinetics and Metabolism

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and is primarily metabolized by cytochrome P450 enzymes. Its metabolites may also exhibit biological activity, contributing to the overall therapeutic effects.

Propriétés

IUPAC Name |

2-(2-hydroxy-2-phenylethyl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c16-14-10-6-2-5-9-13(14)11-15(17)12-7-3-1-4-8-12/h1,3-4,7-8,13-17H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLVZTAZTYJEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.